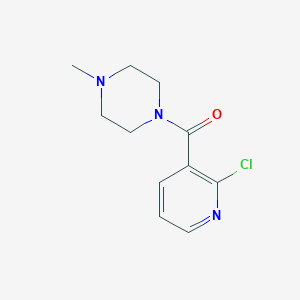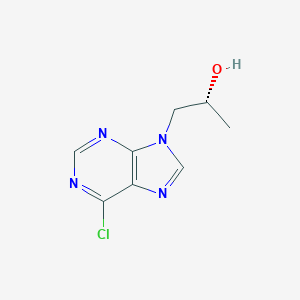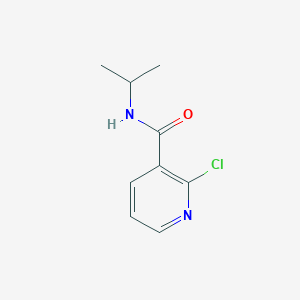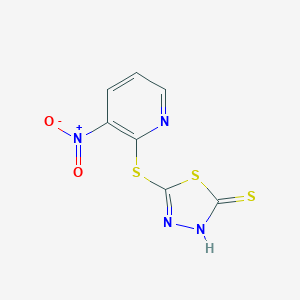![molecular formula C19H19N3O2S B186410 8,8-dimethyl-3-(2-methylphenyl)-2-sulfanyl-3,6,8,9-tetrahydro-4H-pyrano[3',4':5,6]pyrido[2,3-d]pyrimidin-4-one CAS No. 5679-07-2](/img/structure/B186410.png)
8,8-dimethyl-3-(2-methylphenyl)-2-sulfanyl-3,6,8,9-tetrahydro-4H-pyrano[3',4':5,6]pyrido[2,3-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,8-dimethyl-3-(2-methylphenyl)-2-sulfanyl-3,6,8,9-tetrahydro-4H-pyrano[3',4':5,6]pyrido[2,3-d]pyrimidin-4-one is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound is a pyrano[3',4':5,6]pyrido[2,3-d]pyrimidine derivative, which has been synthesized using various methods.
Mechanism Of Action
The exact mechanism of action of 8,8-dimethyl-3-(2-methylphenyl)-2-sulfanyl-3,6,8,9-tetrahydro-4H-pyrano[3',4':5,6]pyrido[2,3-d]pyrimidin-4-one is not well understood. However, it has been reported to inhibit the activity of certain enzymes and proteins, which are involved in various cellular processes. For example, the compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators.
Biochemical And Physiological Effects
The biochemical and physiological effects of 8,8-dimethyl-3-(2-methylphenyl)-2-sulfanyl-3,6,8,9-tetrahydro-4H-pyrano[3',4':5,6]pyrido[2,3-d]pyrimidin-4-one have been studied in vitro and in vivo. The compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antifungal activity. It has also been reported to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages And Limitations For Lab Experiments
The advantages of using 8,8-dimethyl-3-(2-methylphenyl)-2-sulfanyl-3,6,8,9-tetrahydro-4H-pyrano[3',4':5,6]pyrido[2,3-d]pyrimidin-4-one in lab experiments include its potential therapeutic properties, low toxicity, and ease of synthesis. However, the limitations include its poor solubility in water and limited bioavailability.
Future Directions
There are several future directions for research on 8,8-dimethyl-3-(2-methylphenyl)-2-sulfanyl-3,6,8,9-tetrahydro-4H-pyrano[3',4':5,6]pyrido[2,3-d]pyrimidin-4-one. These include the development of more efficient synthesis methods, investigation of its mechanism of action, and exploration of its potential therapeutic properties in various disease models. Additionally, the compound's pharmacokinetics and pharmacodynamics need to be further studied to determine its safety and efficacy in clinical trials.
Synthesis Methods
The synthesis of 8,8-dimethyl-3-(2-methylphenyl)-2-sulfanyl-3,6,8,9-tetrahydro-4H-pyrano[3',4':5,6]pyrido[2,3-d]pyrimidin-4-one has been reported using different methods. One method involves the reaction of 2-methylphenylamine with ethyl acetoacetate in the presence of acetic anhydride and sulfuric acid to obtain the intermediate compound. Further, the intermediate is treated with 4-chloro-3-nitrobenzoic acid and potassium carbonate in the presence of DMF to obtain the final product. Another method involves the reaction of 2-methylphenylamine with ethyl acetoacetate in the presence of acetic anhydride and sulfuric acid to obtain the intermediate compound. Further, the intermediate is treated with 4-chloro-3-nitrobenzoic acid and potassium carbonate in the presence of DMF to obtain the final product.
Scientific Research Applications
8,8-dimethyl-3-(2-methylphenyl)-2-sulfanyl-3,6,8,9-tetrahydro-4H-pyrano[3',4':5,6]pyrido[2,3-d]pyrimidin-4-one has been studied for its potential therapeutic properties. It has been reported to exhibit antitumor, anti-inflammatory, and antifungal activities. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
CAS RN |
5679-07-2 |
|---|---|
Product Name |
8,8-dimethyl-3-(2-methylphenyl)-2-sulfanyl-3,6,8,9-tetrahydro-4H-pyrano[3',4':5,6]pyrido[2,3-d]pyrimidin-4-one |
Molecular Formula |
C19H19N3O2S |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
13,13-dimethyl-6-(2-methylphenyl)-5-sulfanylidene-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),9-trien-7-one |
InChI |
InChI=1S/C19H19N3O2S/c1-11-6-4-5-7-15(11)22-17(23)13-8-12-10-24-19(2,3)9-14(12)20-16(13)21-18(22)25/h4-8H,9-10H2,1-3H3,(H,20,21,25) |
InChI Key |
SWRXAXDEVFTGEB-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=O)C3=CC4=C(CC(OC4)(C)C)NC3=NC2=S |
SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(NC2=S)N=C4CC(OCC4=C3)(C)C |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(NC2=S)N=C4CC(OCC4=C3)(C)C |
solubility |
30.7 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




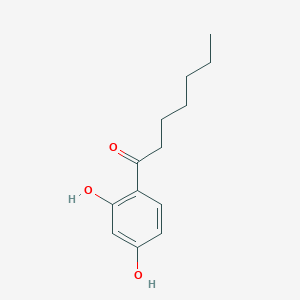
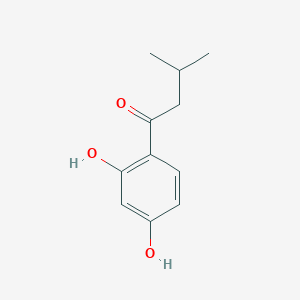
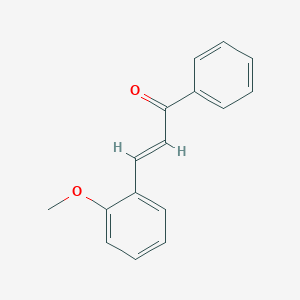
![11-Methyldibenzo[a,c]phenazine](/img/structure/B186336.png)
![2-[(3-Nitro-2-pyridinyl)amino]ethanol](/img/structure/B186337.png)
![1-Methyloctahydropyrrolo[3,4-b]pyridine](/img/structure/B186340.png)

